N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide
Overview
Description
N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide is a chemical compound with the CAS Number: 1609404-33-2 . It has a molecular weight of 364.33 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25NO.BrH/c1-21-19-13-12-15 (17-10-6-7-11-18 (17)19)14-20-16-8-4-2-3-5-9-16;/h6-7,10-13,16,20H,2-5,8-9,14H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 336.3 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 335.08848 g/mol . The topological polar surface area is 21.3 Ų and it has a heavy atom count of 20 .Safety and Hazards
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.BrH/c1-21-19-13-12-15(17-10-6-7-11-18(17)19)14-20-16-8-4-2-3-5-9-16;/h6-7,10-13,16,20H,2-5,8-9,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDOXRRRSEDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCCCC3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-33-2 | |
Record name | 1-Naphthalenemethanamine, N-cycloheptyl-4-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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